methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate

Description

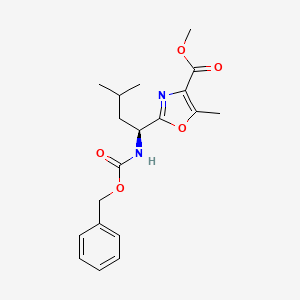

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS: 1881275-68-8) is a chiral oxazole-based peptidomimetic compound with the molecular formula C₁₉H₂₄N₂O₅ and a molecular weight of 360.41 g/mol . Its structure features a 1,3-oxazole core substituted with a methyl ester at position 4, a methyl group at position 5, and a stereospecific (1S)-configured side chain containing a benzyloxycarbonyl (Cbz)-protected amino group and a branched 3-methylbutyl moiety. This compound is utilized in medicinal chemistry for designing protease inhibitors and peptide analogs due to its conformational rigidity and bioisosteric properties .

Properties

IUPAC Name |

methyl 5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c1-12(2)10-15(17-21-16(13(3)26-17)18(22)24-4)20-19(23)25-11-14-8-6-5-7-9-14/h5-9,12,15H,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBSJEOUBJTMAT-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate generally involves multiple steps:

Formation of the oxazole ring: : This can be done through cyclization reactions involving the appropriate starting materials.

Introduction of the benzyloxycarbonyl-protected amino acid: : This step involves coupling reactions typically carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Methyl esterification: : This can be achieved using methanol in the presence of acid or base catalysts.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis with rigorous control over reaction conditions to ensure high purity and yield. Techniques like continuous flow synthesis might be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug development.

Benzyloxycarbonyl (Cbz) Deprotection

The Cbz-protected amine is susceptible to catalytic hydrogenation or acidic cleavage, enabling selective deprotection for further functionalization.

Oxazole Ring Functionalization

The electron-deficient oxazole ring participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions.

Key Reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position, enhancing hydrogen-bonding capacity.

-

Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids modifies the C2 sidechain for structure-activity studies .

Nucleophilic Acyl Substitution

The ester group acts as a leaving group in nucleophilic displacement reactions, facilitating:

-

Amidation : Reacts with primary amines (e.g., benzylamine) in DMF to form oxazole-4-carboxamides .

-

Transesterification : Methanol exchange with higher alcohols (e.g., tert-butanol) under Ti(OiPr)₄ catalysis .

Chiral Center Reactivity

The (1S)-configured chiral center influences stereoselective reactions:

-

Enzymatic resolution : Lipases (e.g., CAL-B) selectively modify the ester group without racemization .

-

Diastereomeric crystallization : Separates enantiomers using tartaric acid derivatives .

Multi-Component Reactions (MCRs)

This compound serves as a building block in Ugi-type reactions to generate diverse heterocycles:

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) and accelerated stability studies reveal:

Scientific Research Applications

Drug Design and Development

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate has been explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It is particularly noted for:

- Inhibitory Activity : The compound has shown promise as an inhibitor for various enzymes and receptors, making it a candidate for drug development targeting conditions such as cancer and metabolic disorders .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Synthesis of Targeted Inhibitors

In a study focusing on the synthesis of inhibitors for protein tyrosine phosphatase 1B (PTP1B), this compound was utilized as a starting material. The resulting derivatives exhibited significant inhibitory effects, highlighting the compound's utility in developing targeted therapies .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been tested against various proteases and showed promising results in modulating their activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with different biological targets. These studies provide insights into its potential effectiveness as a drug candidate .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily involving binding interactions facilitated by the oxazole ring and amino acid moiety. These interactions can influence biochemical pathways and cellular processes, making it valuable in drug development and other scientific research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related oxazole and imidazole derivatives, emphasizing molecular features, physical properties, and functional group variations.

Structural and Functional Group Analysis

Core Heterocycle :

- The target compound and 7b share a 1,3-oxazole core, whereas PM118 is its carboxylic acid derivative. Imidazole derivatives (e.g., 5{46}–5{48} ) differ in heterocycle but retain ester/carbamate functionalities.

- Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate lacks the chiral side chain but includes a reactive chloromethyl group, enabling further derivatization.

Substituent Effects: The (1S)-Cbz-amino-3-methylbutyl side chain in the target compound provides stereochemical complexity and protease resistance compared to simpler esters (e.g., Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate ).

Physical Properties :

- The target compound’s methyl ester group enhances lipophilicity compared to PM118 ’s carboxylic acid, which may improve membrane permeability.

- Higher melting points in sulfonamide derivatives (e.g., 7b : 185–187°C vs. PM118 : N/A) suggest stronger intermolecular interactions due to polar sulfonyl groups .

Biological Activity

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS Number: 1881275-68-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 360.41 g/mol. Its structure features an oxazole ring, which is known for imparting various biological activities, including anti-inflammatory and analgesic effects.

1. Pharmacological Effects

Research indicates that compounds containing the oxazole moiety exhibit significant pharmacological activities. Specifically, studies have shown that derivatives of oxazoles can act as skeletal muscle relaxants. For instance, a related series of compounds demonstrated direct muscle inhibition in animal models, suggesting potential applications in treating muscle spasticity and related disorders .

The mechanism of action for this compound is thought to involve modulation of neurotransmitter release at the neuromuscular junction or central nervous system pathways. The oxazole ring may facilitate interactions with specific receptors or enzymes involved in muscle contraction regulation.

Study on Skeletal Muscle Relaxant Activity

A study published in PubMed evaluated several oxazole derivatives for their skeletal muscle relaxant properties. The results indicated that compounds with structural similarities to this compound exhibited significant muscle relaxation effects when administered intravenously or orally. This suggests that the compound could serve as a lead structure for developing new muscle relaxants .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the oxazole ring and side chains significantly influenced biological activity. For example, substituents on the benzyloxycarbonyl group were found to enhance potency, indicating that further optimization could yield more effective derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O5 |

| Molecular Weight | 360.41 g/mol |

| CAS Number | 1881275-68-8 |

| Purity | >97% |

| Biological Activity | Effect |

|---|---|

| Skeletal Muscle Relaxation | Significant |

| Anti-inflammatory Potential | Under investigation |

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step organic reactions, including the formation of the oxazole ring and stereoselective introduction of the benzyloxycarbonyl (Cbz) group. Key steps include:

- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the oxazole core and the Cbz-protected amino acid derivative .

- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may ensure the (1S)-configuration of the 3-methylbutyl side chain .

- Critical Parameters : Temperature control (e.g., maintaining 0–5°C during acylation), inert atmosphere (argon/nitrogen) to prevent oxidation, and pH optimization during workup .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use personal protective equipment (PPE), including nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of dust/aerosols via fume hood use .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester and Cbz groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing stereochemistry and purity?

- Chiral HPLC : Resolves enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., oxazole C-2/C-4 substitution) and stereochemistry via NOESY correlations .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.1% w/w) .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

- Dose-Response Studies : Conduct assays across a broad concentration range (nM–µM) to identify non-linear effects .

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .

- Meta-Analysis : Use tools like Rosetta Resolver to harmonize disparate datasets, accounting for variables like solvent (DMSO vs. aqueous buffer) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Prodrug Design : Replace the methyl ester with a tert-butyl ester to enhance lipophilicity, enabling passive diffusion across membranes .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve aqueous solubility and prolong circulation time .

- Salt Formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt, validated via pH-solubility profiling .

Methodological Considerations for Experimental Design

Q. How to troubleshoot low yields in the final coupling step?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling efficiency .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions .

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

Q. What computational tools predict interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.